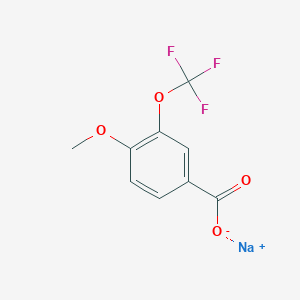

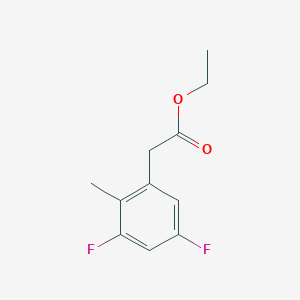

Sodium 4-methoxy-3-(trifluoromethoxy)benzoate

Overview

Description

Sodium 4-methoxy-3-(trifluoromethoxy)benzoate, also known as MTFB, is an organic compound used as an intermediate in organic synthesis. MTFB is used to synthesize a variety of compounds, including pharmaceuticals, dyes, and other chemical compounds. In addition, MTFB is used as a catalyst in chemical reactions, as a reagent in chemical analysis, and as a stabilizer in the manufacture of pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization of Liquid Crystalline Compounds

Sodium 4-methoxy-3-(trifluoromethoxy)benzoate, as part of a complex molecular structure, has been used in the synthesis of liquid crystalline compounds. The derivatives of this compound were observed to form hexagonal columnar disordered structures and demonstrated the ability to form lyotropic columnar phases in concentrated methacrylate solvents. At lower solute contents, these derivatives were seen to form supramolecular organogels. This property is crucial for applications in liquid crystal display technologies and other advanced materials requiring organized molecular structures (Beginn et al., 2000).

Effect on Electronic Properties and Reactivity

The trifluoromethoxy group, a component of this compound, has been shown to have a significant impact on the electronic properties and reactivity of compounds. This group is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation. It also exerts a long-range effect, affecting the basicity of arylmetal compounds even when located in a remote meta or para position. Such properties are essential in synthetic chemistry for controlling the reactivity and properties of various compounds (Castagnetti & Schlosser, 2002).

Role in Lanthanide Coordination Compounds

The compound has been used in the synthesis and study of lanthanide coordination compounds. These compounds were employed to understand the influence of electron-releasing and electron-withdrawing groups on the photophysical properties of the materials. This research is particularly relevant in the field of material science and could have implications for developing new luminescent materials (Sivakumar et al., 2010).

Synthesis of Organic Molecules

This compound has been involved in protocols for synthesizing various organic molecules. A notable example is its use in the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are valuable synthetic building blocks for discovering and developing new pharmaceuticals, agrochemicals, and functional materials. The versatility of these molecules highlights the compound's importance in synthetic organic chemistry (Feng & Ngai, 2016).

Properties

IUPAC Name |

sodium;4-methoxy-3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4.Na/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12;/h2-4H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYDKXUTYDIAHZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)[O-])OC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

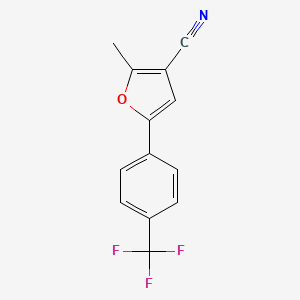

![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)